1-[4-(3,4-dihydroquinolin-1(2H)-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroquinoline 1-[4-(3,4-dihydroquinolin-1(2H)-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC8774988
InChI: InChI=1S/C26H31N7/c1-30-16-18-31(19-17-30)24-27-25(32-14-6-10-20-8-2-4-12-22(20)32)29-26(28-24)33-15-7-11-21-9-3-5-13-23(21)33/h2-5,8-9,12-13H,6-7,10-11,14-19H2,1H3
SMILES: CN1CCN(CC1)C2=NC(=NC(=N2)N3CCCC4=CC=CC=C43)N5CCCC6=CC=CC=C65
Molecular Formula: C26H31N7
Molecular Weight: 441.6 g/mol

1-[4-(3,4-dihydroquinolin-1(2H)-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroquinoline

CAS No.:

Cat. No.: VC8774988

Molecular Formula: C26H31N7

Molecular Weight: 441.6 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(3,4-dihydroquinolin-1(2H)-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroquinoline -

Specification

Molecular Formula C26H31N7
Molecular Weight 441.6 g/mol
IUPAC Name 1-[4-(3,4-dihydro-2H-quinolin-1-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-3,4-dihydro-2H-quinoline
Standard InChI InChI=1S/C26H31N7/c1-30-16-18-31(19-17-30)24-27-25(32-14-6-10-20-8-2-4-12-22(20)32)29-26(28-24)33-15-7-11-21-9-3-5-13-23(21)33/h2-5,8-9,12-13H,6-7,10-11,14-19H2,1H3
Standard InChI Key VMNINATYKDUNOL-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=NC(=NC(=N2)N3CCCC4=CC=CC=C43)N5CCCC6=CC=CC=C65
Canonical SMILES CN1CCN(CC1)C2=NC(=NC(=N2)N3CCCC4=CC=CC=C43)N5CCCC6=CC=CC=C65

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name reflects its intricate architecture: a 1,3,5-triazine core substituted at positions 4 and 6 with 3,4-dihydroquinolin-1(2H)-yl and 4-methylpiperazin-1-yl groups, respectively, and further linked to a 1,2,3,4-tetrahydroquinoline moiety. Key structural attributes include:

  • Triazine Ring: The 1,3,5-triazine scaffold is a nitrogen-rich heterocycle known for its electron-deficient nature, enabling diverse substitution patterns and interactions with biological targets .

  • Tetrahydroquinoline Components: Both the 3,4-dihydroquinolin-1(2H)-yl and 1,2,3,4-tetrahydroquinoline groups contribute planar aromatic regions and saturated bicyclic systems, influencing solubility and binding affinity .

  • Piperazine Substituent: The 4-methylpiperazin-1-yl group enhances water solubility and provides a basic nitrogen for protonation, a common feature in CNS-active drugs .

Table 1: Predicted Physicochemical Properties

PropertyValueSource Analogy
Molecular FormulaC₃₁H₃₄N₈Derived from analogs
Molecular Weight~542.67 g/molCalculated
LogP (Lipophilicity)~3.2 (moderate lipophilicity)Estimated from
Hydrogen Bond Donors2Structural analysis
Hydrogen Bond Acceptors8Structural analysis

Synthetic Pathways and Optimization

The synthesis of this compound likely involves multi-step strategies, drawing from methodologies used for analogous tetrahydroquinoline-triazine hybrids.

Triazine Core Formation

1,3,5-Triazine derivatives are typically synthesized via:

  • Cyclocondensation: Reaction of cyanuric chloride with amines under controlled conditions. For example, stepwise substitution at positions 4 and 6 could be achieved using 3,4-dihydroquinoline and 4-methylpiperazine nucleophiles .

  • Microwave-Assisted Synthesis: Modern approaches employ microwave irradiation to enhance reaction rates and yields, as demonstrated in triazine-piperazine hybrids .

Functionalization with Tetrahydroquinoline Moieties

Key steps include:

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling to introduce arylaminotriazine groups .

  • Reductive Amination: For saturating quinoline rings, hydrogenation over palladium or platinum catalysts is standard .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Triazine substitutionCyanuric chloride, DIPEA, DCM65–75
HydrogenationH₂ (1 atm), Pd/C, ethanol80–85

Structural and Spectroscopic Characterization

X-ray crystallography and NMR spectroscopy are pivotal for confirming the compound’s structure.

Crystallographic Insights

While no crystal data exists for this specific compound, analogs like 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone (MDPI, 2022) exhibit:

  • Non-coplanar rings: Torsion angles of −105.1° between quinoline and phenyl groups, reducing π-stacking tendencies .

  • Trifluoromethyl Effects: Electron-withdrawing groups like CF₃ influence electron density and intermolecular interactions .

NMR Spectral Data

  • ¹H NMR: Expected signals include δ 1.8–2.5 ppm (m, piperazine CH₂), δ 3.2–3.6 ppm (m, tetrahydroquinoline CH₂N), and δ 6.7–7.4 ppm (aromatic protons) .

  • ¹³C NMR: Peaks at δ 120–150 ppm for triazine carbons and δ 40–60 ppm for saturated cyclic carbons .

Pharmacological Profile and Mechanisms

Tetrahydroquinoline-triazine hybrids exhibit broad bioactivity, with mechanisms inferred from analogs:

Anticancer Activity

  • Lead Compound 3c: A structurally related 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline showed IC₅₀ values of 1.2–4.8 µM against MCF-7, A549, and HCT116 cell lines .

  • Target Inhibition: Potential kinase or topoisomerase inhibition due to planar aromatic systems interacting with ATP-binding pockets .

Table 3: Comparative Bioactivity Data

Compound ClassActivity (IC₅₀/ MIC)TargetReference
Tetrahydroquinoline1.2–4.8 µM (anticancer)Cancer cell lines
Triazine-piperazineMIC 8–16 µg/mL (antibacterial)S. aureus

Applications and Future Directions

Drug Discovery

  • Kinase Inhibitors: Structural similarity to imatinib suggests potential in tyrosine kinase inhibition .

  • CNS Therapeutics: The 4-methylpiperazine group may enhance blood-brain barrier permeability .

Chemical Biology Probes

  • Fluorescent Derivatives: Functionalization with fluorophores (e.g., dansyl groups) could enable cellular imaging .

Synthetic Challenges

  • Demethylation Optimization: Selective removal of methoxy groups, as explored in , could improve solubility and bioavailability.

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